molecular formula C7H14O B13607645 2,2,3,3-Tetramethylcyclopropan-1-ol

2,2,3,3-Tetramethylcyclopropan-1-ol

Cat. No.: B13607645
M. Wt: 114.19 g/mol
InChI Key: JHEGGRPIBKYXPC-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclopropan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclopropane derivative characterized by the presence of four methyl groups attached to the cyclopropane ring and a hydroxyl group (-OH) attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclopropan-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2,3,3-tetramethylcyclopropane with a hydroxylating agent under controlled conditions. The reaction can be represented as follows: [ \text{2,2,3,3-Tetramethylcyclopropane} + \text{Hydroxylating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. For example, the saponification of 2,2,3,3-tetramethylcyclopropane carboxylic acid esters with sodium hydroxide, followed by acidification, can yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylcyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2,2,3,3-Tetramethylcyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring’s strained nature can lead to unique reactivity, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetramethylcyclopropan-1-ol is unique due to its combination of a highly strained cyclopropane ring and a reactive hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)5(8)7(6,3)4/h5,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEGGRPIBKYXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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